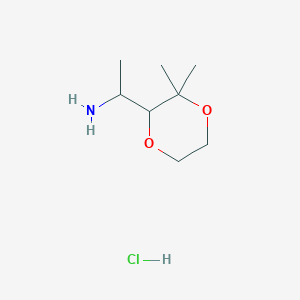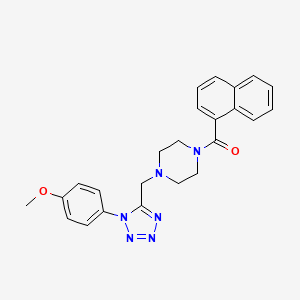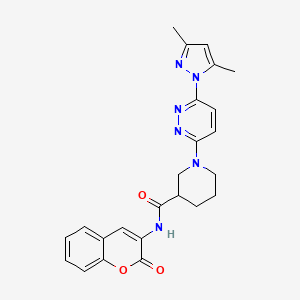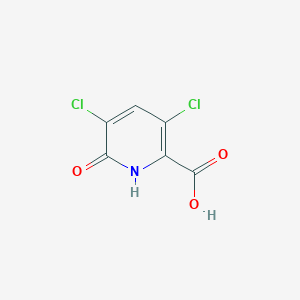
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is commonly used in various scientific research applications due to its unique structural properties and reactivity. The compound is characterized by the presence of a dioxane ring and an ethanamine group, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride typically involves the following steps:
-
Formation of the Dioxane Ring: : The dioxane ring can be synthesized through the reaction of appropriate diols with formaldehyde under acidic conditions. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be prepared from biacetyl and methanol in the presence of an acid catalyst .
-
Introduction of the Ethanamine Group: : The ethanamine group can be introduced via nucleophilic substitution reactions. For instance, the dioxane derivative can be reacted with ethylamine under basic conditions to form the desired ethanamine compound.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
化学反応の分析
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions are common, where the ethanamine group can be substituted with other nucleophiles under appropriate conditions.
-
Hydrolysis: : The dioxane ring can undergo hydrolysis in the presence of acids or bases to form corresponding diols.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is utilized in various scientific research fields:
-
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and polymers.
-
Biology: : The compound is used in the study of biochemical pathways and enzyme interactions.
-
Industry: : The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and ethanamine group can form specific interactions with active sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride can be compared with similar compounds such as:
-
2,2-Dimethyl-1,3-dioxolane-4-methanol: : This compound has a similar dioxane ring structure but differs in the functional groups attached .
-
2,4-Dimethyl-1,3-dioxane: : Another similar compound with a dioxane ring but different substitution patterns .
The uniqueness of this compound lies in its specific combination of the dioxane ring and ethanamine group, which imparts distinct reactivity and applications.
特性
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKYPKSAMNJDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(OCCO1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)

![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)


![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)
